molecular formula C14H9Cl2N3 B14207012 N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline CAS No. 819858-25-8

N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline

Cat. No.: B14207012
CAS No.: 819858-25-8
M. Wt: 290.1 g/mol
InChI Key: JEVGPNNTFBMFCN-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of benzimidazole derivatives allows them to interact with various biological targets, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 3,4-dichloroaniline with 2-formylbenzimidazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-ylmethanol derivatives .

Scientific Research Applications

N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. The benzimidazole moiety is known to interfere with microtubule formation, which is crucial for cell division. This disruption can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline is unique due to the presence of both the benzimidazole and dichloroaniline moieties. This combination allows for specific interactions with biological targets and enhances its potential as a therapeutic agent. The dichloroaniline group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Properties

CAS No.

819858-25-8

Molecular Formula

C14H9Cl2N3

Molecular Weight

290.1 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C14H9Cl2N3/c15-10-6-5-9(7-11(10)16)17-8-14-18-12-3-1-2-4-13(12)19-14/h1-8H,(H,18,19)

InChI Key

JEVGPNNTFBMFCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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